molecular formula C20H21N3O4 B10996858 N-(3,4-dimethoxybenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B10996858
M. Wt: 367.4 g/mol
InChI Key: CSZPPJRAPVXULB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the quinoxaline derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Attachment of the 3,4-Dimethoxybenzyl Group: The final step involves the alkylation of the acetamide derivative with 3,4-dimethoxybenzyl chloride in the presence of a base, such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the quinoxaline core can yield dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoxaline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    3,4-Dimethoxybenzylamine: A related compound with a similar benzyl group.

    N-Acetylquinoxaline: A compound with a similar acetamide group.

Uniqueness

N-(3,4-dimethoxybenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is unique due to the combination of the quinoxaline core, the acetamide group, and the 3,4-dimethoxybenzyl group, which may confer specific biological activities and chemical properties.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C20H21N3O4/c1-13-20(25)23(16-7-5-4-6-15(16)22-13)12-19(24)21-11-14-8-9-17(26-2)18(10-14)27-3/h4-10H,11-12H2,1-3H3,(H,21,24)

InChI Key

CSZPPJRAPVXULB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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